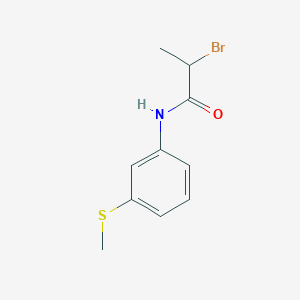
3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole: is a synthetic organic compound with the molecular formula C16H14F4N2O and a molecular weight of 326.29 g/mol . This compound is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a trifluorobutynyl group attached to an indazole core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of reagents such as n-BuLi (n-butyllithium) and triisopropyl borate . The mixture is cooled to 0°C, and the reagents are added dropwise to ensure controlled reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include purification steps such as recrystallization and chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be performed using reducing agents like or .
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, it may be used as a probe to study the interactions of fluorinated compounds with biological systems .
Industry: The compound’s unique properties make it valuable in the development of materials with specific characteristics, such as fluorinated polymers and advanced coatings .
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole involves its interaction with molecular targets such as enzymes and receptors . The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to specific biological effects . The pathways involved may include signal transduction and metabolic processes , depending on the context of its use .
Comparación Con Compuestos Similares
- 3-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,4-trifluorobut-1-yn-1-yl)-1H-indazole
- 1-(Tetrahydropyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness: The presence of both fluorine and trifluorobutynyl groups in 3-Fluoro-1-tetrahydropyran-2-yl-5-(4,4,4-trifluorobut-1-ynyl)indazole imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability . These characteristics make it distinct from other similar compounds and valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C16H14F4N2O |
|---|---|
Peso molecular |
326.29 g/mol |
Nombre IUPAC |
3-fluoro-1-(oxan-2-yl)-5-(4,4,4-trifluorobut-1-ynyl)indazole |
InChI |
InChI=1S/C16H14F4N2O/c17-15-12-10-11(4-3-8-16(18,19)20)6-7-13(12)22(21-15)14-5-1-2-9-23-14/h6-7,10,14H,1-2,5,8-9H2 |
Clave InChI |
ASVPJJHIXZTJTL-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)N2C3=C(C=C(C=C3)C#CCC(F)(F)F)C(=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[3,2-c]pyridine-6-methanamine](/img/structure/B12852758.png)
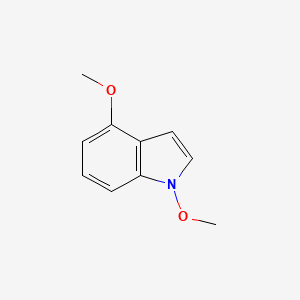

![(3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)methyl methanesulfonate](/img/structure/B12852789.png)

![6-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)thiazolo[4,5-b]pyrazine](/img/structure/B12852810.png)
![2-[2-(Benzyloxy)phenyl]furan](/img/structure/B12852820.png)
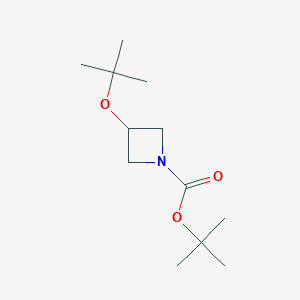
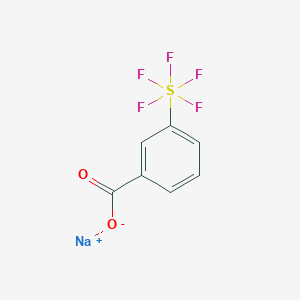
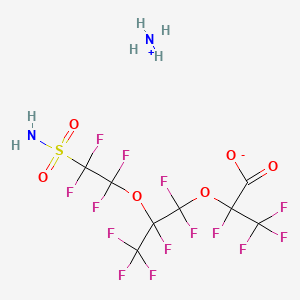
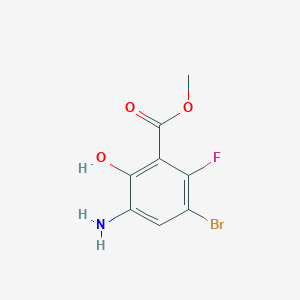
![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)
